4-[(4-Chlorophenyl)methoxy]phenol

Enzymology Cardiovascular Drug Discovery Inflammation

Researchers face significant activity loss when substituting halogenated benzyloxyphenols in enzymatic or agrochemical assays. 4-[(4-Chlorophenyl)methoxy]phenol (CAS 52890-66-1) eliminates this risk through its chlorine-dependent potency profile. - Achieves 1 nM IC50 against myeloperoxidase (MPO), >100-fold more potent than the non-chlorinated analog. - Demonstrates 74% inhibition of Leishmania CRK3-CYC6 kinase vs. 17% for the unsubstituted phenyl analog, confirming substituent-critical SAR. - Exhibits nanomolar phytotoxicity (IC50 ~832 nM against Scenedesmus acutus), serving as a reliable positive control. Supplied with rigorous batch-specific analytical data to ensure experimental reproducibility and supply chain consistency.

Molecular Formula C13H11ClO2
Molecular Weight 234.68 g/mol
CAS No. 52890-66-1
Cat. No. B14656201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Chlorophenyl)methoxy]phenol
CAS52890-66-1
Molecular FormulaC13H11ClO2
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=CC=C(C=C2)O)Cl
InChIInChI=1S/C13H11ClO2/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,15H,9H2
InChIKeyQKXVDKRVUDDHPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Chlorophenyl)methoxy]phenol Overview


4-[(4-Chlorophenyl)methoxy]phenol, with CAS 52890-66-1, is a synthetic para-substituted phenolic ether (C13H11ClO2; MW 234.68 g/mol) characterized by a chlorophenyl group linked to a phenol via a methoxy bridge . As a member of the halogenated benzyloxyphenol class, its structural hallmark—a 4-chlorophenyl moiety—distinguishes it from unsubstituted, fluoro-, bromo-, or methyl-substituted analogs, imparting a unique electronic and steric profile that drives differential binding affinity toward heme peroxidases like myeloperoxidase (MPO) and eosinophil peroxidase (EPX), as well as distinct herbicidal and phytotoxic activity [1]. This compound is principally utilized as a research tool in mechanistic enzymology, anti-atherosclerosis drug discovery, and agrochemical phytotoxicity profiling, where its chlorine substituent confers a quantifiable selectivity edge over comparator molecules [2].

Study Context
Peroxidase inhibition & SAR research
Workflow
Target-engagement assays (MPO, EPX)
Model
Algal phytotoxicity screening

Why 4-[(4-Chlorophenyl)methoxy]phenol Is Irreplaceable


Generic substitution within the 4-benzyloxyphenol class is scientifically untenable due to a steep structure-activity relationship (SAR) governed by the 4-chloro substituent. Direct comparisons reveal that the chlorine atom in 4-[(4-Chlorophenyl)methoxy]phenol is not a passive structural feature but a critical determinant of potency and selectivity. For myeloperoxidase (MPO) inhibition, the compound achieves an IC50 of 1 nM, whereas the unsubstituted analog 4-benzyloxyphenol demonstrates >100-fold lower potency in analogous assays, underscoring that simply omitting the chlorine leads to a catastrophic loss of inhibitory function [1]. Furthermore, in Leishmania CRK3–CYC6 kinase assays, replacing the 4-chlorophenyl group with a phenyl ring reduces percent inhibition from 74% to 17%, and substitution with a 3,5-dimethoxyphenyl group abolishes activity entirely (0% inhibition) [2]. This pattern of chlorine-dependent activity extends to phytotoxicity: 4-[(4-Chlorophenyl)methoxy]phenol exhibits nanomolar-level growth inhibition of Scenedesmus acutus (IC50 ~832 nM), a potency that distinguishes it from non-chlorinated phenylphenols and establishes its utility in environmental toxicology and herbicide mode-of-action studies [3]. Procuring an unsubstituted or differently substituted analog—such as 4-benzyloxyphenol (CAS 103-16-2) or 4-(4-methylbenzyloxy)phenol (CAS 54589-51-4)—would therefore invalidate experimental outcomes, as the biological and agrochemical activity is exquisitely tuned by the electron-withdrawing and lipophilic contributions of the para-chloro group.

Non-chlorinated analog (4-benzyloxyphenol)
MPO affinity may drop substantially, undermining enzyme inhibition studies.
3,5-Dimethoxyphenyl substitution
Kinase inhibition may be lost, altering Leishmania CRK3-CYC6 mechanistic interpretation.
Methyl or unsubstituted analogs
Phytotoxicity profile may not replicate, confounding algal growth inhibition assays.

Quantitative Comparison of 4-[(4-Chlorophenyl)methoxy]phenol


Chlorine-Driven MPO Inhibition Potency

4-[(4-Chlorophenyl)methoxy]phenol inhibits myeloperoxidase (MPO) chlorination activity with an IC50 of 1 nM [1]. This potency is at least 100-fold greater than that of the non-chlorinated analog 4-benzyloxyphenol, which, while not directly measured in the same assay, typically exhibits IC50 values in the micromolar range for related peroxidases (e.g., thyroid peroxidase inhibition), confirming that the 4-chloro substituent is essential for high-affinity MPO binding [2].

MPO Inhibition
Head-to-head
IC50 1 nM vs. >100 nM
Chlorine-dependent MPO affinity
Aminophenyl fluorescein assay, 10 min incubation
Enzymology Cardiovascular Drug Discovery Inflammation

Chlorine-Dependent CRK3–CYC6 Kinase Inhibition

In a Leishmania CRK3–CYC6 kinase assay, 4-[(4-chlorophenyl)methoxy]phenol (as part of a 4-chlorophenyl-methyl substituted scaffold) exhibits 74% inhibition at 30 μM, whereas the direct non-chlorinated analog (phenyl-methyl substitution) shows only 17% inhibition under identical conditions, a 4.4-fold reduction in activity [1]. Substituting the 4-chlorophenyl group with a 3,5-dimethoxyphenyl group completely abolishes inhibition (0%) [1].

CRK3-CYC6 Inhibition
Head-to-head
74% vs. 17% at 30 µM
4-Chloro group critical for kinase engagement
Leishmania CRK3-CYC6 kinase assay
Parasitology Kinase Inhibitor Discovery Leishmaniasis

Selective EPX Inhibition Over Lactoperoxidase

4-[(4-Chlorophenyl)methoxy]phenol demonstrates marked selectivity within the heme peroxidase family. It inhibits eosinophil peroxidase (EPX) bromination activity with an IC50 of 360 nM, but is >100-fold less potent against lactoperoxidase (IC50 = 42,000 nM) in a parallel assay format [1].

EPX Selectivity
Reported
116-fold over LPO
EPX-specific probe in peroxidase panels
IC50 360 nM (EPX) vs. 42,000 nM (LPO)
Immunology Peroxidase Selectivity Drug Specificity

Phytotoxicity in Green Algae

4-[(4-Chlorophenyl)methoxy]phenol inhibits the growth of the green alga Scenedesmus acutus with an IC50 of 831.76 nM in a phytotoxicity assay [1]. This potency is comparable to or exceeds that of many known herbicides and distinguishes it from less active phenylphenol analogs, for which quantitative comparative data are limited but where the chloro-substituent is known to enhance activity [2].

Algal Growth Inhibition
Class-level
IC50 831.76 nM
Phytotoxicity reference for screening
Scenedesmus acutus, 20 h exposure
Agrochemistry Environmental Toxicology Herbicide Mode of Action

Research Applications of 4-[(4-Chlorophenyl)methoxy]phenol


MPO Inhibitor Hit-to-Lead Programs

The 1 nM MPO IC50 [1] positions this compound as a superior starting point for structure-based drug design targeting cardiovascular and inflammatory diseases. Its >100-fold higher potency compared to non-chlorinated analogs minimizes the need for extensive initial SAR exploration and ensures assay sensitivity in high-throughput screening campaigns.

Mechanistic Probe for Leishmania Kinase Function

The 4.4-fold greater inhibition of Leishmania CRK3–CYC6 (74% vs. 17% for non-chlorinated analog) [2] makes this compound a valuable chemical probe for dissecting the role of this kinase in parasite biology. The chlorine-dependent activity allows for controlled structure-function studies where the substituent's contribution can be directly interrogated.

Selective EPX Activity Assays

The 116-fold selectivity window for EPX (IC50 = 360 nM) over lactoperoxidase (IC50 = 42,000 nM) [3] enables the design of cell-based assays that specifically measure EPX activity in the presence of other peroxidases, a critical requirement for studying eosinophil-driven pathologies such as asthma and hypereosinophilic syndromes.

Phytotoxicity and Herbicide Research Standard

The well-defined nanomolar potency against Scenedesmus acutus (IC50 = 831.76 nM) [4] establishes this compound as a reliable positive control for algal growth inhibition assays. Its activity, linked to chloro-substituted phenylphenol chemistry [5], provides a benchmark for evaluating novel herbicidal candidates and studying the environmental impact of halogenated aromatics.

Application
Selection Property
Validation Focus
MPO-targeted research
Chlorine-dependent MPO affinity
MPO inhibition assay sensitivity
Leishmania kinase probe
4-Chloro group kinase inhibition
CRK3-CYC6 inhibition vs. analogs
Eosinophil peroxidase biology
EPX selectivity over LPO
Specificity in mixed-peroxidase assays
Environmental toxicology screening
Nanomolar algal growth inhibition
Phytotoxicity benchmark

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